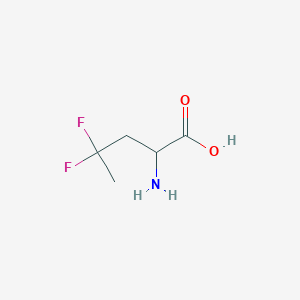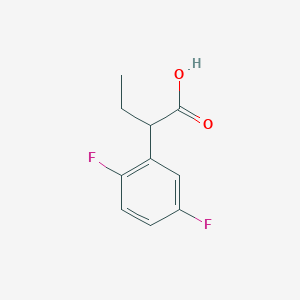
L-Norvaline,4,4-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4,4-difluoropentanoic acid is a fluorinated amino acid derivative It is structurally characterized by the presence of two fluorine atoms at the fourth carbon of the pentanoic acid chain, along with an amino group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,4-difluoropentanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The reaction typically employs a recyclable chiral auxiliary to form a Ni(II) complex, which is then alkylated with CF3-CH2-I. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the desired fluorinated amino acid .
Industrial Production Methods
Industrial production methods for 2-amino-4,4-difluoropentanoic acid often involve large-scale synthesis techniques. These methods are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-4,4-difluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-amino-4,4-difluoropentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in drug design and materials science.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: It is explored for its potential therapeutic applications, including as a bioisostere in drug design.
Mechanism of Action
The mechanism of action of 2-amino-4,4-difluoropentanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The compound can modulate various biochemical pathways, including those involved in enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with three fluorine atoms at the fourth carbon.
2-amino-5-cyclopropyl-4,4-difluoropentanoic acid: A structurally similar compound with a cyclopropyl group at the fifth carbon.
Uniqueness
2-amino-4,4-difluoropentanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the fourth carbon enhances its stability and reactivity compared to other fluorinated amino acids .
Properties
IUPAC Name |
2-amino-4,4-difluoropentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2/c1-5(6,7)2-3(8)4(9)10/h3H,2,8H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZGXYVBLJPLTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13318763.png)


![1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13318774.png)



![2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B13318796.png)






